molecular formula C13H14N4O2 B15187606 1,2,4-Triazolo(4,3-a)pyrimidin-3(2H)-one, 5,6,7,8-tetrahydro-2-(3-methylbenzoyl)- CAS No. 108735-49-5

1,2,4-Triazolo(4,3-a)pyrimidin-3(2H)-one, 5,6,7,8-tetrahydro-2-(3-methylbenzoyl)-

Cat. No.: B15187606
CAS No.: 108735-49-5
M. Wt: 258.28 g/mol
InChI Key: MYBZQLXYDYDDHM-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-a)pyrimidin-3(2H)-one, 5,6,7,8-tetrahydro-2-(3-methylbenzoyl)- is a complex organic compound belonging to the triazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, which can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating various diseases.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

This compound is compared with other triazolopyrimidines and related compounds to highlight its uniqueness:

  • Similar Compounds: Other triazolopyrimidines, such as [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]pyrazine, share structural similarities but differ in their functional groups and biological activities.

  • Uniqueness: The presence of the 3-methylbenzoyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable candidate for further research and development.

Properties

CAS No.

108735-49-5

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

2-(3-methylbenzoyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

InChI

InChI=1S/C13H14N4O2/c1-9-4-2-5-10(8-9)11(18)17-13(19)16-7-3-6-14-12(16)15-17/h2,4-5,8H,3,6-7H2,1H3,(H,14,15)

InChI Key

MYBZQLXYDYDDHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2C(=O)N3CCCNC3=N2

Origin of Product

United States

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